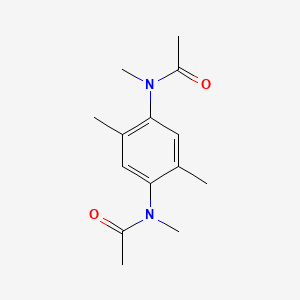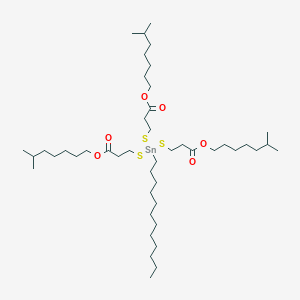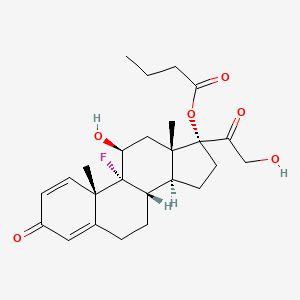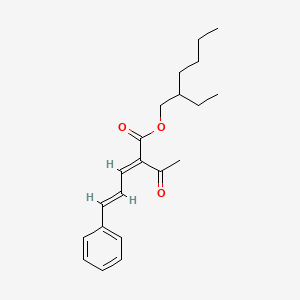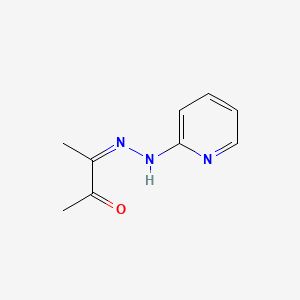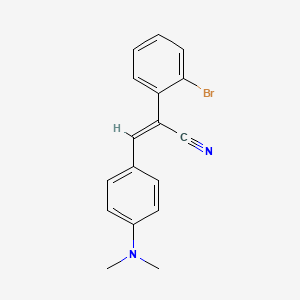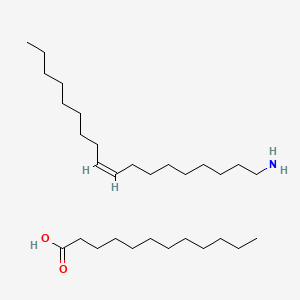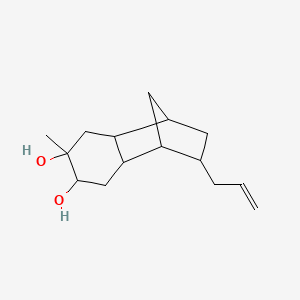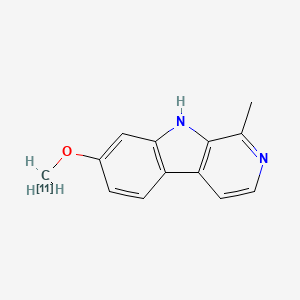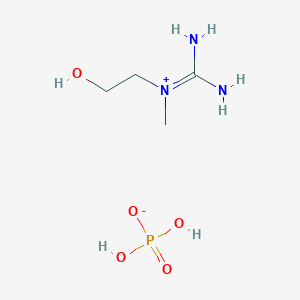
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate is a chemical compound with a complex structure that includes a pyrazole ring, a chlorophenyl group, and a benzenesulphinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate typically involves the reaction of hydrazine monohydrate with malononitrile, followed by the addition of p-chlorobenzaldehyde. The reaction conditions often include refluxing in ethanol or another suitable solvent . The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
43037-46-3 |
|---|---|
分子式 |
C15H12ClN2NaO2S |
分子量 |
342.8 g/mol |
IUPAC名 |
sodium;4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfinate |
InChI |
InChI=1S/C15H13ClN2O2S.Na/c16-12-3-1-11(2-4-12)15-9-10-18(17-15)13-5-7-14(8-6-13)21(19)20;/h1-8H,9-10H2,(H,19,20);/q;+1/p-1 |
InChIキー |
ZFCKILMXBFBMCM-UHFFFAOYSA-M |
正規SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



